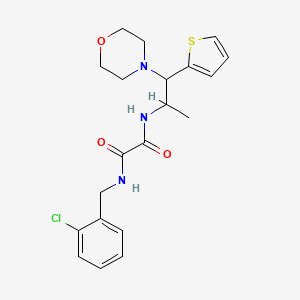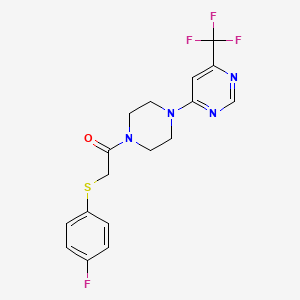![molecular formula C21H28N6O3 B2406129 7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851941-47-4](/img/structure/B2406129.png)
7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD). Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For example, the title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .Scientific Research Applications
Analgesic and Anti-inflammatory Agents
Studies have identified derivatives of purine-2,6-dione showing significant analgesic and anti-inflammatory activities. Derivatives such as benzylamide and 4-phenylpiperazinamide have shown stronger analgesic effects than reference drugs in various tests, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Serotonin Receptor Affinity and Pharmacological Evaluation
Another study explored derivatives with modifications aiming at enhancing affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing compounds that displayed antidepressant and anxiolytic properties. This highlights the potential of purine-2,6-dione derivatives in designing new serotonin receptor ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Research into the cardiovascular activity of purine-2,6-dione derivatives has uncovered compounds with prophylactic antiarrhythmic activity and significant hypotensive effects, suggesting their utility in developing cardiovascular therapeutics (Chłoń-Rzepa et al., 2011).
Antihistaminic Activity
A study on derivatives of purine-2,6-dione evaluated for antihistaminic activity identified compounds that exhibited good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, proposing them as candidates for clinical trials in antihistaminic therapy (Pascal et al., 1985).
Antitumor and Vascular Relaxing Effect
Novel heterocycles of purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines were synthesized and examined for antitumor activity and vascular relaxing effects. These findings open new avenues for the synthesis of compounds with potential therapeutic applications in cancer treatment and cardiovascular health (Ueda et al., 1987).
properties
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-23-19-18(20(29)24(2)21(23)30)27(9-6-14-28)17(22-19)15-25-10-12-26(13-11-25)16-7-4-3-5-8-16/h3-5,7-8,28H,6,9-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQSABWXZGOWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)